(1,3-dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate is a chemical compound with a unique structure that combines a dioxoisoindole moiety with a fluorinated cyclohexane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate typically involves the reaction of 4-fluorocyclohexane-1-carboxylic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride or sulfuric acid to facilitate the formation of the dioxoisoindole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom in the cyclohexane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds have diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Triazoles: Known for their pharmacological potentials, triazoles share some structural features with (1,3-dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate
Uniqueness
What sets this compound apart is its unique combination of a dioxoisoindole moiety with a fluorinated cyclohexane carboxylate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H14FNO4 |
---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H14FNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-4,9-10H,5-8H2 |
InChI Key |
PFKOORUBSITROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)F |
Origin of Product |
United States |
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